molecular formula C10H9ClO4 B3272548 4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid CAS No. 56872-21-0

4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid

Cat. No.: B3272548
CAS No.: 56872-21-0
M. Wt: 228.63 g/mol
InChI Key: WYLRYQUIDMFJHU-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid (molecular formula: C₁₀H₉ClO₄) is a substituted aromatic γ-ketobutyric acid derivative. Its structure features a hydroxyl group at the para position and a chlorine atom at the meta position on the phenyl ring, connected to a four-carbon oxobutanoic acid chain. The hydroxyl group enhances polarity, influencing solubility and hydrogen-bonding interactions, while the chlorine atom contributes to lipophilicity and electronic effects .

Properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-5-6(1-2-9(7)13)8(12)3-4-10(14)15/h1-2,5,13H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLRYQUIDMFJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation reaction with acetone in the presence of a base such as sodium hydroxide to form 4-(3-chloro-4-hydroxyphenyl)-4-hydroxybutan-2-one.

    Oxidation: The hydroxy group is then oxidized to a ketone using an oxidizing agent like potassium permanganate or chromium trioxide, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols.

Major Products

    Oxidation: this compound can be converted to this compound.

    Reduction: The reduction of the ketone group yields 4-(3-chloro-4-hydroxyphenyl)-4-hydroxybutanoic acid.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic Acid
  • Molecular Formula : C₁₁H₁₁ClO₄
  • Key Difference : Methoxy group replaces the hydroxyl group at the para position.
  • Impact :
    • Increased lipophilicity (higher logP) due to the methoxy group.
    • Reduced hydrogen-bonding capacity compared to the hydroxyl analog.
    • Altered metabolic stability, as methoxy groups are less prone to phase II conjugation than hydroxyl groups .
4-(4-Chlorophenyl)-4-oxobutanoic Acid
  • Molecular Formula : C₁₀H₉ClO₃
  • Key Difference : Absence of hydroxyl and chlorine at the 3-position.
  • Impact: Lower molecular weight (228.63 g/mol vs. 228.63 g/mol for the target compound).
4-[(2-Chlorophenyl)amino]-4-oxobutanoic Acid
  • Molecular Formula : C₁₀H₉ClN₂O₃
  • Key Difference: Amino group replaces the hydroxyl group.
  • Impact: Enhanced basicity and hydrogen-bond donor capacity. Potential for coordination with metal ions or participation in supramolecular assemblies .

Extended Aromatic Systems

4-(Naphthalen-2-yl)-4-oxobutanoic Acid
  • Molecular Formula : C₁₄H₁₂O₃
  • Key Difference : Naphthyl group replaces the substituted phenyl ring.
  • Impact :
    • Higher logP (2.81 vs. ~1.5–2.0 for the target compound) due to increased aromaticity.
    • Reduced solubility in aqueous media, limiting bioavailability .

Heteroatom Modifications in the Side Chain

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
  • General Formula : C₁₂H₁₁ClO₄S (varies by substituent)
  • Key Difference : Sulfur-containing side chain.
  • Increased molecular weight and complexity, affecting synthetic accessibility .

Pharmacologically Active Derivatives

4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric Acid (Esfar)
  • Molecular Formula : C₁₆H₁₉ClO₃
  • Key Difference : Cyclohexyl substituent.
  • Impact :
    • Significant increase in lipophilicity (logP ~4.0), improving membrane permeability.
    • Marketed as a pharmaceutical agent (Esfar), indicating validated bioactivity .
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic Acid
  • Molecular Formula : C₁₄H₁₆FN₃O₅S
  • Key Difference : Piperazinyl-sulfonyl moiety.
  • Increased molecular complexity and hydrogen-bond acceptor count (PSA >100 Ų) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Properties/Applications
4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid C₁₀H₉ClO₄ 228.63 3-Cl, 4-OH ~1.8 Hydrogen-bond donor, synthetic intermediate
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid C₁₁H₁₁ClO₄ 242.66 3-Cl, 4-OCH₃ ~2.3 Increased lipophilicity, metabolic stability
4-(4-Chlorophenyl)-4-oxobutanoic acid C₁₀H₉ClO₃ 212.63 4-Cl ~1.5 Precursor for pyridazinones
4-(Naphthalen-2-yl)-4-oxobutanoic acid C₁₄H₁₂O₃ 228.24 Naphthyl 2.81 Low aqueous solubility
Esfar (4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid) C₁₆H₁₉ClO₃ 294.77 3-Cl, 4-cyclohexyl ~4.0 Marketed pharmaceutical

Biological Activity

4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid, also known as a derivative of 4-oxobutanoic acid, has garnered attention in recent years for its potential biological activities. This compound is structurally characterized by the presence of a chloro group and a hydroxyl group on the phenyl ring, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10ClO3
  • CAS Number : [12533580]

This compound features a carbonyl group adjacent to a phenolic structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Similar compounds have shown potential in inhibiting enzymes associated with cancer progression and inflammation. The mechanism often involves:

  • Inhibition of Enzymatic Activity : Compounds with structural similarities have been documented to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .
  • Oxidative Stress Modulation : The presence of the hydroxyl group may enhance antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that similar compounds reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that analogs can inhibit the growth of pathogenic bacteria by disrupting cellular functions or inhibiting specific metabolic pathways.

Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effect on MCF-7 cells; IC50 values indicated significant cell death at concentrations above 10 µM.
Study 2 Explored antimicrobial activity against Helicobacter pylori; demonstrated inhibition at varying concentrations.
Study 3 Evaluated antioxidant activity; showed a decrease in intracellular ROS levels in treated cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid
Reactant of Route 2
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4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid

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